5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid

HDAC inhibition epigenetics cancer cell differentiation

5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid (CAS 306730-07-4) is a synthetic glutaranilic acid derivative bearing a 2,4,5-trifluoroaniline moiety on a pentanoic acid backbone (MW 261.20 g/mol, C₁₁H₁₀F₃NO₃). It is classified as a multi-target small molecule with reported inhibitory activity against lipoxygenase, histone deacetylases (HDAC4/5/7), the CCR5 chemokine receptor, dihydroorotase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and also exhibits antioxidant properties in lipid systems.

Molecular Formula C11H10F3NO3
Molecular Weight 261.2 g/mol
CAS No. 306730-07-4
Cat. No. B3123248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid
CAS306730-07-4
Molecular FormulaC11H10F3NO3
Molecular Weight261.2 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)NC(=O)CCCC(=O)O
InChIInChI=1S/C11H10F3NO3/c12-6-4-8(14)9(5-7(6)13)15-10(16)2-1-3-11(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18)
InChIKeyWBZIHCIBAIRQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic Acid (CAS 306730-07-4): Structural and Pharmacological Baseline for Procurement Decisions


5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid (CAS 306730-07-4) is a synthetic glutaranilic acid derivative bearing a 2,4,5-trifluoroaniline moiety on a pentanoic acid backbone (MW 261.20 g/mol, C₁₁H₁₀F₃NO₃) [1]. It is classified as a multi-target small molecule with reported inhibitory activity against lipoxygenase, histone deacetylases (HDAC4/5/7), the CCR5 chemokine receptor, dihydroorotase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and also exhibits antioxidant properties in lipid systems [2][3][4][5].

Why 5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic Acid Cannot Be Interchanged with Closest Analogs: A Pharmacological Rationale


The 2,4,5-trifluoro substitution pattern on the aniline ring of this compound is not merely a synthetic variation; it is a critical determinant of biological target engagement and metabolic behavior. The regioisomer 5-oxo-5-(2,3,4-trifluoroanilino)pentanoic acid (CAS 256955-24-5) and the non-fluorinated parent glutaranilic acid (CAS 5414-99-3) share the same glutaranilic acid core but differ in fluorine placement or absence, which directly impacts enzyme inhibition profiles, lipophilicity (XLogP3-AA: 1.2 for the 2,4,5-isomer), and metabolic CO generation potential . The 2,4,5-trifluoroaniline substructure has been shown to be uniquely capable of generating carbon monoxide during microsomal metabolism among tri-halogenated anilines tested, indicating that substitution pattern governs not only target binding but also metabolic fate and potential toxicity [1].

Quantitative Differentiation Evidence for 5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic Acid Versus Closest Analogs


HDAC4/5/7 Isozyme Inhibition Profile Provides a Multi-Target Epigenetic Fingerprint

The compound inhibits human HDAC4, HDAC5, and HDAC7 with a uniform IC50 of 5.00×10⁴ nM (50 µM) in fluorogenic substrate assays [1]. While this potency is moderate, the simultaneous engagement of three Class IIa HDAC isozymes distinguishes it from many single-isozyme HDAC inhibitors. The non-fluorinated parent, glutaranilic acid (CAS 5414-99-3), has no reported HDAC inhibitory activity in curated databases, indicating that the trifluoroaniline moiety is essential for HDAC engagement.

HDAC inhibition epigenetics cancer cell differentiation

CCR5 Antagonist Activity Suggests Chemokine Receptor Targeting Potential

Preliminary pharmacological screening identified 5-oxo-5-(2,4,5-trifluoroanilino)pentanoic acid as a CCR5 antagonist with potential utility in HIV infection, asthma, rheumatoid arthritis, and COPD models [1]. A structurally distinct CCR5 antagonist benchmark (BDBM50267126, CHEMBL4068906) shows Kd of 316 nM in HEK293 Glosensor cells, whereas a weaker comparator (BDBM50351151) exhibits IC50 of 3.76×10⁴ nM in MOLT4 cells [2][3]. The target compound has been reported in BindingDB under ChEMBL_4193/619995 with 5-lipoxygenase translocation inhibitory activity in rat RBL-2H3 cells [4].

CCR5 antagonism chemokine receptor HIV entry inhibition

Multi-Enzyme Inhibition Profile Distinguishes Compound from Mono-Target Glutaranilic Acid Derivatives

The compound inhibits 5-lipoxygenase (potent inhibitor designation, though a specific IC50 value is not publicly confirmed in curated databases), dihydroorotase (IC50: 1.80×10⁵ nM at 10 µM, pH 7.37), formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1][2][3]. Glutaranilic acid (CAS 5414-99-3) has been studied primarily for neuroleptic and anti-inflammatory activity in dicarboxylic acid derivative screens, with no reported multi-enzyme inhibition profile [4].

lipoxygenase dihydroorotase folate metabolism polypharmacology

Metabolic CO Generation Specificity of the 2,4,5-Trifluoroaniline Substructure

In a comparative microsomal metabolism study of four tri-halogenated anilines and one tri-halogenated benzene, only 2,4,5-trifluoroaniline generated a significant amount of carbon monoxide (CO) [1]. The structurally similar 2,4,6-trifluoroaniline showed comparable de-fluoridation rates but did not generate CO, demonstrating that the 2,4,5-substitution pattern uniquely enables metabolic CO release. Phenobarbital or dexamethasone pretreatment increased CO generation specifically from 2,4,5-trifluoroaniline.

metabolism cytochrome P450 carbon monoxide generation toxicity profiling

Cell Differentiation-Inducing and Antiproliferative Activity

The compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for skin diseases such as psoriasis [1]. While no quantitative IC50 for differentiation is publicly available, this biological annotation distinguishes the compound from glutaranilic acid, which has been explored primarily for neuroleptic activity rather than cell differentiation [2].

cell differentiation monocyte induction psoriasis cancer

Optimal Research and Procurement Application Scenarios for 5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic Acid


Epigenetic Tool Compound for Class IIa HDAC Multi-Isozyme Inhibition Studies

Based on the uniform IC50 of 5.00×10⁴ nM against HDAC4, HDAC5, and HDAC7 [1], this compound is suitable as a reference inhibitor for Class IIa HDAC panels in vitro. Its simultaneous engagement of three isozymes supports its use in epigenetic mechanistic studies where broad Class IIa coverage is desired, particularly in cancer cell differentiation and transcriptional regulation assays.

Polypharmacology Probe for Multi-Enzyme Inhibition in Inflammation and Cancer Models

The compound's activity across 5-lipoxygenase, dihydroorotase (IC50: 1.80×10⁵ nM), formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2][3] positions it as a polypharmacology probe for pathway crosstalk studies linking lipid mediator biosynthesis, pyrimidine metabolism, and folate metabolism in inflammatory or neoplastic contexts.

Chemokine Receptor Pathway Screening in HIV and Autoimmune Disease Research

Given the preliminary CCR5 antagonist annotation [4], researchers investigating HIV entry inhibition, asthma, rheumatoid arthritis, or COPD may consider this compound for chemokine pathway-focused screening cascades. The combination of CCR5 antagonism with 5-lipoxygenase inhibition may be of particular interest for asthma models where both leukotriene and chemokine pathways contribute to disease pathology.

Metabolic Toxicology Studies Leveraging the Unique 2,4,5-Trifluoroaniline CO-Generation Liability

The demonstrated specificity of 2,4,5-trifluoroaniline (the core substructure of this compound) for microsomal CO generation, with no CO produced by 2,4,6-trifluoroaniline or other tri-halogenated analogs [5], makes this compound a valuable reference standard for cytochrome P450-mediated metabolic toxicology studies, particularly for investigating structure-dependent metabolic activation of halogenated anilines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxo-5-(2,4,5-trifluoroanilino)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.